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Compound of Interest

Compound Name: Hdac6-IN-27

Cat. No.: B15137087

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hdac6-IN-27 with other prominent selective
Histone Deacetylase 6 (HDACG) inhibitors, including Ricolinostat (ACY-1215), Citarinostat
(ACY-241), and Tubastatin A. The information presented is intended to assist researchers in
making informed decisions for their preclinical and clinical studies.

Introduction to HDACG Inhibition

Histone deacetylase 6 (HDACSG6) is a unique, primarily cytoplasmic, class Ilb histone
deacetylase that plays a crucial role in various cellular processes, including cell motility, protein
degradation, and stress response. Its major substrates include a-tubulin, Hsp90, and cortactin.
Unlike other HDACSs, which are mainly involved in the epigenetic regulation of gene expression
through histone deacetylation, HDACG6's primary role in the cytoplasm makes it an attractive
therapeutic target for various diseases, including cancer and neurodegenerative disorders, with
the potential for a distinct and more tolerable safety profile compared to pan-HDAC inhibitors.

Hdac6-IN-27: A Novel Selective Inhibitor

Hdac6-IN-27 is a recently identified selective HDACS6 inhibitor. While comprehensive in vivo
pharmacokinetic data is not yet publicly available, its in vitro potency and selectivity have been
characterized, positioning it as a valuable tool for research and potential therapeutic
development.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15137087?utm_src=pdf-interest
https://www.benchchem.com/product/b15137087?utm_src=pdf-body
https://www.benchchem.com/product/b15137087?utm_src=pdf-body
https://www.benchchem.com/product/b15137087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Quantitative Comparison of HDACG Inhibitors

The following tables summarize the in vitro potency and selectivity of Hdac6-IN-27 in
comparison to Ricolinostat, Citarinostat, and Tubastatin A.

Table 1: In Vitro Potency (IC50, nM) Against HDAC Isoforms

Inhibitor HDACG6 HDAC1 HDAC2 HDAC3 HDACS8
Hdac6-IN-27 15.9 6180.2 - - 136.5
Ricolinostat
58 48 51 100

(ACY-1215)
Citarinostat

2.6 35 45 46 137
(ACY-241)
Tubastatin A 15 >10,000 >10,000 >10,000 855

Note: "-" indicates data not available.

Table 2: Selectivity Profile (Fold-Selectivity vs. HDAC6)

Inhibitor HDAC1 HDACS
Hdac6-IN-27 ~389x ~8.6x
Ricolinostat (ACY-1215) ~11.6x ~20x
Citarinostat (ACY-241) ~13.5x ~52.7x
Tubastatin A >667x ~57x

Table 3: Pharmacokinetic Properties
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Inhibitor

Route of
Administration

Bioavailability

Key Findings

Hdac6-IN-27

Data not available.

Ricolinostat (ACY-
1215)

Oral, IV

Mouse (Oral): 48.4-
54.4%[1]

Readily absorbed by
tumor tissue.[2] Peak
plasma levels at 4

hours post-treatment

in mice.[3]

Citarinostat (ACY-241)

Oral

Favorable safety
profile.[4]
Pharmacokinetic
parameters were
linear up to 360 mg in

a phase Ib study.[5]

Tubastatin A

Intraperitoneal

Good brain exposure
in mice shortly after

administration.[6]

Note: "-" indicates data not available.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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